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Compound of Interest

Compound Name: 2-Benzylquinoline

Cat. No.: B154654

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzylquinoline, a heterocyclic aromatic compound, serves as a significant structural motif
in medicinal chemistry and materials science. Its quinoline core, substituted with a benzyl group
at the 2-position, imparts unique physicochemical characteristics that are pivotal for its
application in drug design, particularly in the development of novel therapeutic agents. This
technical guide provides a comprehensive overview of the core physical properties of 2-
Benzylquinoline, supported by available data and generalized experimental protocols. A
thorough understanding of these properties is essential for its synthesis, purification,
formulation, and for predicting its behavior in biological systems.

Physicochemical Properties

The physical characteristics of 2-Benzylquinoline are summarized in the table below. These
properties are crucial for predicting its solubility, membrane permeability, and overall behavior
in various experimental and physiological environments.
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Property Value Source
Molecular Formula CieH13N PubChem[1]
Molecular Weight 219.28 g/mol PubChem[1]
Boiling Point 352.5°C Not explicitly cited
Melting Point Data not available

Calculated XLogP3 4.2 PubChem[1]
Appearance Not specified

CAS Number 1745-77-3 PubChem[1]

Note: An experimentally determined melting point for 2-Benzylquinoline is not readily available

in the surveyed literature. The boiling point is reported, indicating its relatively low volatility

under standard conditions. The calculated XLogP3 value of 4.2 suggests that 2-

Benzylquinoline is a lipophilic compound, which has implications for its solubility and potential
to cross biological membranes.

Solubility Profile

Predicting the solubility of 2-Benzylquinoline is critical for its handling, formulation, and

biological testing. Based on its lipophilic nature, it is expected to exhibit poor solubility in

agueous solutions and good solubility in a range of organic solvents.
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Solvent Expected Solubility Rationale

High lipophilicity (XLogP3 =
Water Poor 4.2) and lack of significant

hydrogen bonding donors.

The presence of the polar

hydroxy! group in ethanol can
Ethanol Soluble -y Y g P )

interact with the nitrogen atom

of the quinoline ring.

Similar to ethanol, its polarity
Methanol Soluble allows for favorable

interactions.

A polar aprotic solvent capable
Acetone Soluble of dissolving a wide range of

organic compounds.

A nonpolar organic solvent that
Chloroform Soluble is effective in dissolving

lipophilic compounds.

Note: The solubility data presented is qualitative and inferred from the general principles of "like
dissolves like". Quantitative solubility studies are recommended for specific applications.

Spectral Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of 2-
Benzylquinoline. Below is a summary of the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e IH NMR: The proton NMR spectrum of 2-Benzylquinoline is expected to show distinct
signals for the aromatic protons on both the quinoline and benzyl rings, as well as a
characteristic singlet for the benzylic methylene protons. Aromatic protons typically resonate
in the downfield region (& 7.0-8.5 ppm), with the exact chemical shifts and coupling patterns
depending on the substitution pattern and electronic environment. The methylene protons
are expected to appear as a singlet around & 4.0-5.0 ppm.
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e 13C NMR: The carbon-13 NMR spectrum will provide information on the carbon framework of
the molecule. Aromatic carbons will display signals in the & 120-160 ppm range. The benzylic
carbon is expected to resonate in the aliphatic region, typically around & 40-50 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Benzylquinoline will exhibit characteristic absorption bands
corresponding to the vibrations of its functional groups. Key expected peaks include:

C-H stretching (aromatic): ~3000-3100 cm~1

C-H stretching (aliphatic): ~2850-3000 cm~1

C=C and C=N stretching (aromatic rings): ~1450-1600 cm~1

C-H bending: ~690-900 cm~* (characteristic of aromatic substitution patterns)

Mass Spectrometry

Mass spectrometry of 2-Benzylquinoline would show a molecular ion peak (M+)
corresponding to its molecular weight (219.28 g/mol ). Fragmentation patterns would likely
involve the loss of the benzyl group or fragments from the quinoline ring system, providing
further structural confirmation.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of 2-
Benzylquinoline are not widely published. Therefore, generalized and standard procedures
are provided below.

Determination of Melting Point

A standard capillary melting point apparatus can be used. A small, purified sample of 2-
Benzylquinoline is packed into a capillary tube and heated at a controlled rate. The
temperature range over which the sample melts from a solid to a liquid is recorded as the
melting point.

Determination of Boiling Point
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Due to its high boiling point, distillation is the preferred method. The sample is heated in a
distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the
atmospheric pressure is recorded as the boiling point. The temperature should remain constant
during the distillation of a pure compound.

Determination of Solubility (Shake-Flask Method)

e An excess amount of 2-Benzylquinoline is added to a known volume of the solvent of
interest in a sealed flask.

o The flask is agitated at a constant temperature for a sufficient period to ensure equilibrium is
reached (typically 24-48 hours).

e The saturated solution is then filtered to remove any undissolved solid.

e The concentration of 2-Benzylquinoline in the filtrate is determined using a suitable
analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid
Chromatography (HPLC).

Synthesis of 2-Benzylquinoline

While a specific, detailed protocol for the synthesis of 2-Benzylquinoline was not found in the
immediate search results, a general approach involves the reaction of a quinoline precursor
with a benzylating agent. One plausible method is the reaction of 2-chloroquinoline with a
benzyl Grignard reagent or a similar organometallic species.

Logical Workflow for Synthesis:

2-Chloroquinoline + Benzyl Grignard Reagent P Grignard Reaction P Aqueous Workup P Column Chromatography 2-Benzylquinoline

Click to download full resolution via product page

A generalized workflow for the synthesis of 2-Benzylquinoline.

Biological Context and Signaling Pathways
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The biological activities of many isoquinoline alkaloids have been reported, often involving
interactions with various signaling pathways.[2] While specific pathways for 2-Benzylquinoline
are not well-documented, related benzylisoquinoline alkaloids are known to modulate pathways
involved in cell proliferation, apoptosis, and inflammation. For instance, some
benzylisoquinoline alkaloids have been shown to influence the activity of kinases and
transcription factors. Further research is required to elucidate the specific molecular targets and
signaling cascades affected by 2-Benzylquinoline.

Hypothetical Signaling Pathway Involvement:
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A hypothetical signaling pathway potentially modulated by 2-Benzylquinoline.

Conclusion

This technical guide has synthesized the available information on the physical properties of 2-
Benzylquinoline. While core data such as molecular weight and boiling point are established,
further experimental determination of properties like melting point and quantitative solubility in
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various solvents is necessary for a complete profile. The provided generalized experimental
protocols offer a starting point for such investigations. The structural and physicochemical
information presented herein is vital for researchers and scientists working on the development
of 2-Benzylquinoline-based compounds for pharmaceutical and other applications. Future
studies should focus on elucidating its precise biological mechanisms of action to fully realize
its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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